![molecular formula C10H8N2O3 B023359 7-Methoxy-8-nitroquinoline CAS No. 83010-83-7](/img/structure/B23359.png)
7-Methoxy-8-nitroquinoline
Overview
Description
7-Methoxy-8-nitroquinoline is a chemical compound with the molecular formula C10H8N2O3 . It is a derivative of quinoline, a class of compounds that have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of 7-Methoxy-8-nitroquinoline involves a two-step process. The first step involves the Skraup synthesis of m-toluidine and glycerol to produce a mixture of 5- and 7-methylquinoline . The second step involves a nitration reaction using this mixture to selectively obtain pure 7-methyl-8-nitroquinoline .Molecular Structure Analysis
The molecular structure of 7-Methoxy-8-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 204.182 Da .Chemical Reactions Analysis
The nitro moiety of 7-Methoxy-8-nitroquinoline is a nitrogen radical source that initiates redox reactions . This can alter intracellular signaling, leading to various biological effects .Physical And Chemical Properties Analysis
7-Methoxy-8-nitroquinoline has a density of 1.3±0.1 g/cm3, a boiling point of 371.9±27.0 °C at 760 mmHg, and a flash point of 178.7±23.7 °C . It has 5 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis of Broad-Spectrum Anti-infectives
The compound has been used in the synthesis of 8-quinolinamines, which have shown potent in vitro antimalarial activity . These 8-quinolinamines have also exhibited promising antifungal, antibacterial, and antileishmanial activities .
Antimalarial Activity
8-Quinolinamines, synthesized using 7-Methoxy-8-nitroquinoline, have shown potent in vitro antimalarial activity against drug-sensitive Plasmodium falciparum D6 strain and drug-resistant P. falciparum W2 strain .
Antifungal Activity
The synthesized 8-quinolinamines have shown promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus .
Antibacterial Activity
The 8-quinolinamines have also exhibited antibacterial activities against Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare .
Antileishmanial Activity
Several of the synthesized 8-quinolinamines have exhibited antileishmanial activities comparable to the standard drug pentamidine .
Synthesis of Furazano [3,4-h] Quinoline
7-Methoxy-8-nitroquinoline has been used to prepare furazano [3,4-h] quinoline .
Synthesis of 2-Substituted Phenoxy-6-Methoxy-8-Aminoquinoline
The compound has also been used to synthesize corresponding 2-substituted phenoxy-6-methoxy-8-aminoquinoline .
Medicinal Significance of Quinoline
Quinoline motifs, which can be synthesized using 7-Methoxy-8-nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Safety And Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research could focus on developing synthetic strategies for the preparation of 7-Methoxy-8-nitroquinoline and its derivatives, as well as studying their biological activities .
properties
IUPAC Name |
7-methoxy-8-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSBGPTZVFQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458708 | |
Record name | 7-METHOXY-8-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-8-nitroquinoline | |
CAS RN |
83010-83-7 | |
Record name | 7-METHOXY-8-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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